
4,7-Methanobenzotrithiole, hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanobenzotrithiole, hexahydro- is a chemical compound with the molecular formula C7H10S3 and a molecular weight of 190.3493 g/mol This compound is characterized by its unique structure, which includes three sulfur atoms and a hexahydro-4,7-methanobenzene core
Métodos De Preparación
The synthesis of 4,7-Methanobenzotrithiole, hexahydro- involves several steps. One common synthetic route includes the reaction of 2-chlorocyclohexanone with 1,3-cyclohexanedione in the presence of a base and an organic solvent to form a carbon-carbon bond. This intermediate is then subjected to a cyclization reaction in the presence of an acid solution to produce the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure high yield and purity.
Análisis De Reacciones Químicas
4,7-Methanobenzotrithiole, hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,7-Methanobenzotrithiole, hexahydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Mecanismo De Acción
The mechanism of action of 4,7-Methanobenzotrithiole, hexahydro- involves its interaction with molecular targets and pathways within a system. Its effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.
Comparación Con Compuestos Similares
4,7-Methanobenzotrithiole, hexahydro- can be compared with other similar compounds such as:
3,4,5-Trithia-tricyclo[5.2.1.02,6]decane: This compound shares a similar trithiole structure but differs in its overall molecular framework.
Hexahydromethylphthalic anhydride: Although structurally different, it shares some chemical reactivity characteristics with 4,7-Methanobenzotrithiole, hexahydro-.
Propiedades
Número CAS |
23657-27-4 |
|---|---|
Fórmula molecular |
C7H10S3 |
Peso molecular |
190.4 g/mol |
Nombre IUPAC |
(1R,2R,6S,7S)-3,4,5-trithiatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C7H10S3/c1-2-5-3-4(1)6-7(5)9-10-8-6/h4-7H,1-3H2/t4-,5+,6-,7+ |
Clave InChI |
SBQNMCWSECNNTA-UMRXKNAASA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2SSS3 |
SMILES canónico |
C1CC2CC1C3C2SSS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
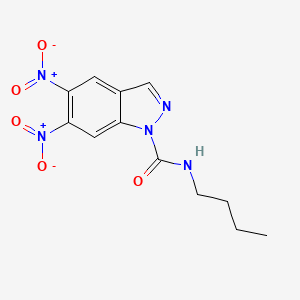

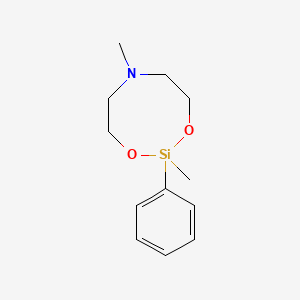
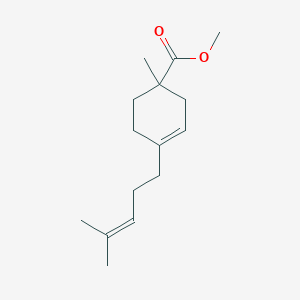

![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
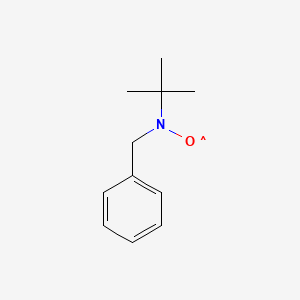

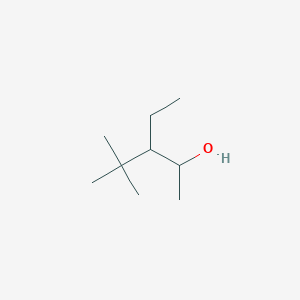
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
